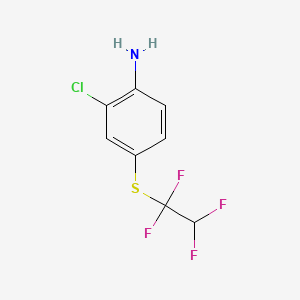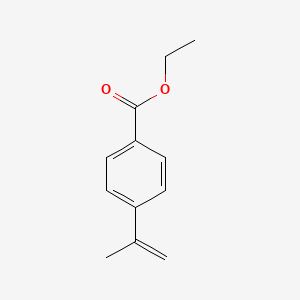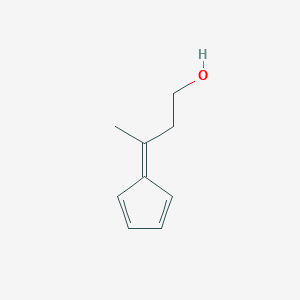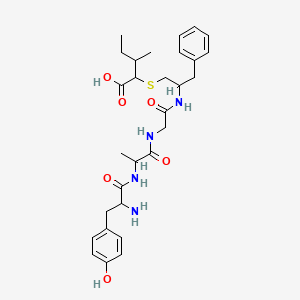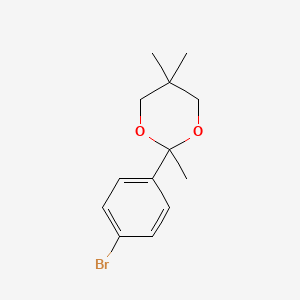![molecular formula C21H45NSn B14342988 1-[2-Methyl-1-(tributylstannyl)propyl]piperidine CAS No. 105652-42-4](/img/structure/B14342988.png)
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine is an organotin compound that features a piperidine ring substituted with a tributylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methyl-1-(tributylstannyl)propyl]piperidine typically involves the reaction of 2-methyl-1-propylpiperidine with tributyltin hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a radical mechanism, where the tributyltin radical adds to the propyl group of the piperidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to remove the tributylstannyl group.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, cyanides, and amines are employed in substitution reactions.
Major Products
Oxidation: Tin oxides and the corresponding oxidized organic product.
Reduction: The piperidine derivative without the tributylstannyl group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[2-Methyl-1-(tributylstannyl)propyl]piperidine involves its ability to participate in radical reactions. The tributylstannyl group can generate radicals under appropriate conditions, which then react with other molecules to form new bonds. This property is exploited in various synthetic applications to create complex molecular structures.
相似化合物的比较
Similar Compounds
- 1-[2-Methyl-1-(trimethylstannyl)propyl]piperidine
- 1-[2-Methyl-1-(triphenylstannyl)propyl]piperidine
- 1-[2-Methyl-1-(tributylgermyl)propyl]piperidine
Uniqueness
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine is unique due to its specific combination of a piperidine ring and a tributylstannyl group. This combination imparts distinct reactivity and stability, making it particularly useful in radical-mediated reactions and as a precursor for further functionalization.
属性
CAS 编号 |
105652-42-4 |
|---|---|
分子式 |
C21H45NSn |
分子量 |
430.3 g/mol |
IUPAC 名称 |
tributyl-(2-methyl-1-piperidin-1-ylpropyl)stannane |
InChI |
InChI=1S/C9H18N.3C4H9.Sn/c1-9(2)8-10-6-4-3-5-7-10;3*1-3-4-2;/h8-9H,3-7H2,1-2H3;3*1,3-4H2,2H3; |
InChI 键 |
QBCYILFEAJWIPT-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C(C(C)C)N1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


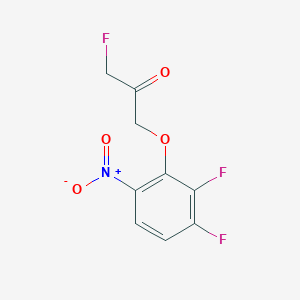
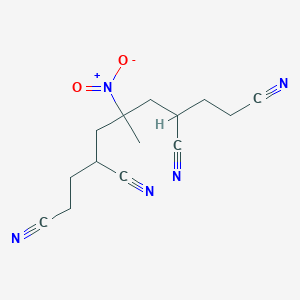
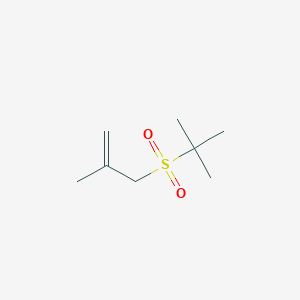
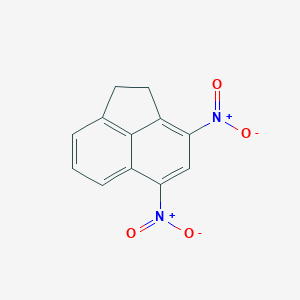
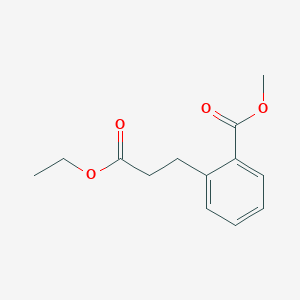
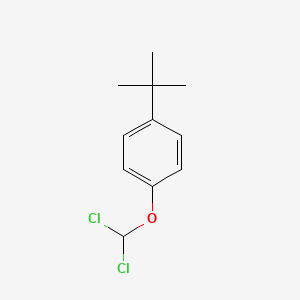
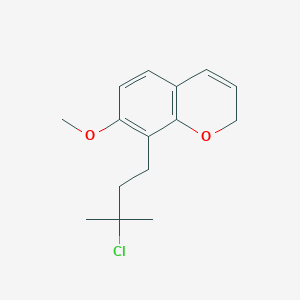
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
